2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide Exhibits Sub-Nanomolar Cellular IDO1 Potency, Outperforming Clinical-Stage IDO1 Inhibitors
In a cell-based assay measuring inhibition of IDO1-mediated kynurenine production in IFN-γ-stimulated human HeLa cells, 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide demonstrates an IC50 of 0.5 nM [1]. This potency represents a 20-fold improvement over Epacadostat (INCB024360), which exhibits an IC50 of 10 nM in a comparable human IDO1 cell-based assay [2], and is over 300-fold more potent than PF-06840003, a clinical IDO1 inhibitor with an IC50 of 150 nM .
| Evidence Dimension | IDO1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Epacadostat (10 nM); PF-06840003 (150 nM) |
| Quantified Difference | 20-fold vs. Epacadostat; 300-fold vs. PF-06840003 |
| Conditions | Cell-based assay: HeLa cells stimulated with IFN-γ; measurement of kynurenine production (Target); Epacadostat in human IDO1 cell-based assay; PF-06840003 via two methods. |
Why This Matters
This sub-nanomolar cellular potency indicates that the compound can achieve maximal IDO1 pathway inhibition at significantly lower concentrations, minimizing potential off-target effects and reducing the required quantity for in vitro and in vivo studies.
- [1] BindingDB. (2022). BDBM50285416 (CHEMBL4161733). IC50 = 0.5 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50285416 View Source
- [2] Sciencedirect. (n.d.). Epacadostat Preclinical Data. IC50 = 10 nM. https://www.sciencedirect.com/topics/medicine-and-dentistry/epacadostat View Source
